{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
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Overview
Description
{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a synthetic organic compound characterized by its complex structure, which includes an ethylphenyl group, a carbamoyl group, and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-ethylbenzylamine with phosgene to form the corresponding carbamoyl chloride.
Esterification: The carbamoyl chloride is then reacted with methyl 2,5-dichlorobenzoate in the presence of a base such as triethylamine to form the final product.
The reaction conditions often include:
Temperature: Typically carried out at room temperature to moderate temperatures (20-50°C).
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases like triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of {[(4-ethylphenyl)methyl]amino}methyl 2,5-dichlorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, influencing their activity.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry
Industrially, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their function. For example, it could inhibit enzyme activity by occupying the active site or modulate receptor function by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- {[(4-methylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
- {[(4-ethylphenyl)methyl]carbamoyl}methyl 3,5-dichlorobenzoate
- {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
Uniqueness
Compared to similar compounds, {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoate ring and the ethyl group on the phenyl ring. These structural differences can significantly influence its chemical reactivity and biological activity, making it distinct in its applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)15-9-14(19)7-8-16(15)20/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGQSXZITLIYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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